
Trichloroamphenicol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trichloroamphenicol: is a derivative of chloramphenicol, a broad-spectrum antibiotic that was first introduced into medicinal use in the mid-20th century. Chloramphenicol is known for its ability to inhibit bacterial protein synthesis, making it effective against a wide range of bacterial infections . This compound, as its name suggests, contains three chlorine atoms, which may alter its chemical properties and biological activity compared to its parent compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trichloroamphenicol typically involves the chlorination of chloramphenicol. This can be achieved through various chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors with precise temperature and pressure controls to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques to remove any impurities .
化学反応の分析
Types of Reactions: Trichloroamphenicol undergoes various chemical reactions, including:
Oxidation: It can be oxidized by strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atoms, with reagents such as sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of methoxy derivatives.
科学的研究の応用
Chemistry: Trichloroamphenicol is used as a model compound in studying the effects of halogenation on antibiotic activity.
Biology: In biological research, this compound is used to study its effects on bacterial protein synthesis. It serves as a tool to investigate the mechanisms of antibiotic resistance and the role of chlorinated compounds in microbial metabolism .
Medicine: While not commonly used in clinical settings due to potential toxicity, this compound is studied for its potential use in treating resistant bacterial strains. Its efficacy and safety profile are subjects of ongoing research .
Industry: In the pharmaceutical industry, this compound is used in the development of new antibiotics and as a reference compound in quality control processes .
作用機序
Trichloroamphenicol exerts its effects by binding to the bacterial ribosome, specifically the 50S subunit, and inhibiting the peptidyl transferase activity. This prevents the formation of peptide bonds during protein synthesis, leading to the inhibition of bacterial growth . The presence of chlorine atoms may enhance its binding affinity and stability, making it a potent inhibitor of protein synthesis .
類似化合物との比較
Chloramphenicol: The parent compound, known for its broad-spectrum antibiotic activity.
Fluoroamphenicol: A fluorinated derivative with enhanced activity against certain bacterial strains.
Nitroamphenicol: A nitro-substituted derivative with different pharmacokinetic properties.
Uniqueness: Trichloroamphenicol is unique due to the presence of three chlorine atoms, which may confer increased chemical stability and altered biological activity. Its distinct chemical structure makes it a valuable compound for studying the effects of halogenation on antibiotic properties .
特性
CAS番号 |
19934-51-1 |
|---|---|
分子式 |
C11H11Cl3N2O5 |
分子量 |
357.6 g/mol |
IUPAC名 |
2,2,2-trichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C11H11Cl3N2O5/c12-11(13,14)10(19)15-8(5-17)9(18)6-1-3-7(4-2-6)16(20)21/h1-4,8-9,17-18H,5H2,(H,15,19)/t8-,9-/m1/s1 |
InChIキー |
HJVZRGXFMSSOMS-RKDXNWHRSA-N |
異性体SMILES |
C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)(Cl)Cl)O)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)(Cl)Cl)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



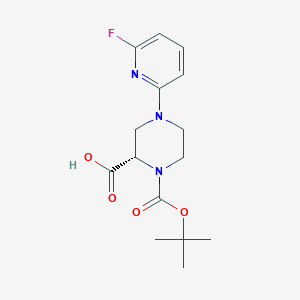
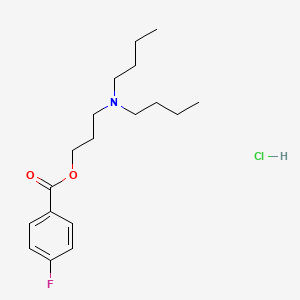


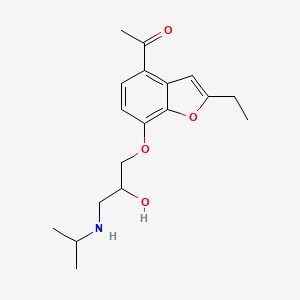
![4-[4-[3,5-bis[4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl]phenyl]phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B13734997.png)
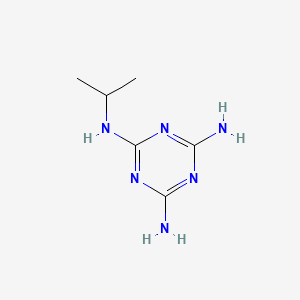
![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-[O-(3-methyl-1-oxobutyl)oxime]](/img/structure/B13735025.png)
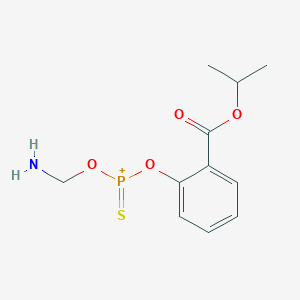


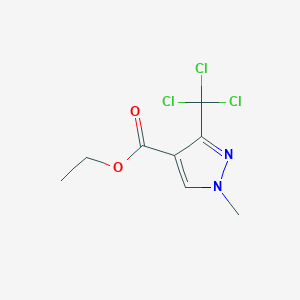
![[2-chloro-5-(2-methylbutan-2-yl)phenyl] N-methylcarbamate](/img/structure/B13735043.png)
